![molecular formula C20H22F3N5O2S B2568711 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide CAS No. 886908-77-6](/img/structure/B2568711.png)

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

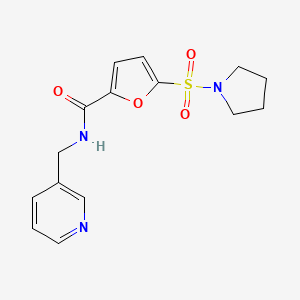

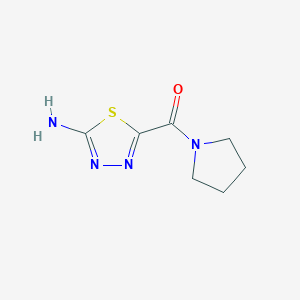

The synthesis of similar compounds involves designing and characterizing a series of novel triazole-pyrimidine-based compounds using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The peak for CH3 of the pyrimidine ring was observed as a singlet in the range δ 2.38–2.50 ppm .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazol ring attached to a piperidine ring via a carboxamide group. The compound also contains an ethyl group attached to the thiazolo ring and a trifluoromethylphenyl group attached to the triazol ring.科学的研究の応用

Drug Discovery

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide (let’s call it “Compound X” for brevity) has garnered significant attention in drug discovery due to its unique structure and promising biological activities. Researchers have explored its potential as a lead compound for developing novel drugs. Some notable aspects include:

- Anticonvulsant Properties : Compound X exhibits anticonvulsant effects, making it a candidate for treating epilepsy and related disorders .

- Anticancer Potential : Investigations have revealed that Compound X possesses anticancer properties. It could serve as a scaffold for designing targeted therapies against specific cancer types .

- Antibiotic Activity : The compound shares structural similarities with known antibiotics, such as β-lactam antibiotic tazobactam. Researchers are exploring its potential as an antimicrobial agent .

Organic Synthesis

1,2,3-Triazoles, including Compound X, play a pivotal role in organic synthesis. Here’s why:

- Click Chemistry : The synthesis of 1,2,3-triazoles often involves click chemistry, a powerful and efficient approach. Researchers utilize Compound X as a building block for constructing complex molecules .

Supramolecular Chemistry

Supramolecular chemistry focuses on non-covalent interactions between molecules. Compound X contributes to this field in the following ways:

- Host-Guest Systems : Researchers explore its ability to form inclusion complexes with other molecules, leading to novel host-guest systems .

Chemical Biology

Chemical biology investigates the interactions between small molecules and biological systems. Compound X has been studied in this context:

- Bioconjugation : Its functional groups allow for bioconjugation, enabling the attachment of specific molecules (e.g., fluorescent probes) to biological targets .

Fluorescent Imaging

Fluorescent imaging relies on compounds with excellent fluorescence properties. Compound X contributes to this field:

- Fluorescent Probes : Researchers have explored its use as a fluorescent probe for cellular imaging, tracking specific cellular processes .

Materials Science

Materials science benefits from the unique properties of 1,2,3-triazoles, including Compound X:

- Polymer Chemistry : Researchers incorporate triazole motifs into polymers, enhancing their stability and functionality .

Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1-16). IntechOpen. DOI: 10.5772/intechopen.92692

作用機序

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

特性

IUPAC Name |

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2S/c1-2-14-25-19-28(26-14)18(30)16(31-19)15(27-9-7-12(8-10-27)17(24)29)11-3-5-13(6-4-11)20(21,22)23/h3-6,12,15,30H,2,7-10H2,1H3,(H2,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYAIYVEKOOTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(phenylthio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2568628.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)

![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)

![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)

![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)